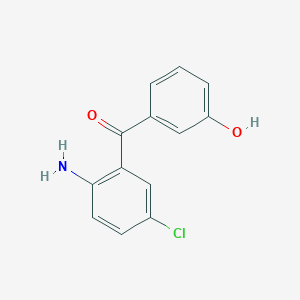

(2-Amino-5-chlorophenyl)(3-hydroxyphenyl)methanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2-amino-5-chlorophenyl)-(3-hydroxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClNO2/c14-9-4-5-12(15)11(7-9)13(17)8-2-1-3-10(16)6-8/h1-7,16H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNYBTFDZVVAFOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C(=O)C2=C(C=CC(=C2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40383485 | |

| Record name | (2-Amino-5-chlorophenyl)(3-hydroxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40383485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62492-58-4 | |

| Record name | (2-Amino-5-chlorophenyl)(3-hydroxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40383485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Brief on (2-Amino-5-chlorophenyl)(3-hydroxyphenyl)methanone (CAS 62492-58-4): An Analysis of Available Data

For the attention of: Researchers, Scientists, and Drug Development Professionals

This document addresses the available technical information for the chemical compound (2-Amino-5-chlorophenyl)(3-hydroxyphenyl)methanone, CAS number 62492-58-4. Following a comprehensive review of publicly accessible scientific literature and chemical databases, it has been determined that there is a significant scarcity of in-depth technical data for this specific molecule. This brief summarizes the limited findings and provides a broader context based on the well-studied class of 2-aminobenzophenone derivatives to which it belongs.

Compound Identification and Properties

Basic chemical identifiers and properties for this compound have been collated from various chemical supplier databases.

| Property | Value | Source |

| CAS Number | 62492-58-4 | [1][2][3][4] |

| Molecular Formula | C₁₃H₁₀ClNO₂ | [5] |

| Molecular Weight | 247.68 g/mol | [5] |

| Synonyms | 2-Amino-5-chloro-3'-hydroxybenzophenone | [5] |

| Appearance | Yellow powder | [5] |

| Purity | ≥ 95% (HPLC) | [5] |

Note: The data presented is primarily sourced from chemical suppliers and has not been independently verified through published experimental studies.

Review of Available Technical Data

Despite extensive searches, no peer-reviewed scientific articles detailing the synthesis, spectroscopic analysis, biological activity, or mechanism of action for this compound (CAS 62492-58-4) were found. The information is limited to catalog listings and safety data sheets. One supplier suggests potential applications in sunscreens, dyes, and as a pharmaceutical intermediate, noting its UV absorption properties and utility in developing anti-inflammatory and analgesic drugs.[5] However, these claims are not substantiated by specific experimental evidence or citations in the provided documentation.

Due to the absence of experimental data, the core requirements of this technical guide—quantitative data tables, detailed experimental protocols, and signaling pathway diagrams—cannot be fulfilled for this specific compound.

The Broader Context: 2-Aminobenzophenone Derivatives

This compound belongs to the class of 2-aminobenzophenones. This class of compounds is of significant interest in medicinal and organic chemistry.[6][7] They are crucial intermediates in the synthesis of various heterocyclic compounds and have a well-documented history of diverse biological activities.[6][8]

General Synthetic Strategies for 2-Aminobenzophenones

Several methods have been developed for the synthesis of the 2-aminobenzophenone scaffold, as specific protocols for the target compound are unavailable. Common approaches include:

-

Friedel-Crafts Acylation: This is a classical method involving the acylation of anilines or their protected forms with benzoyl chlorides.[7][9] For instance, para-chloroaniline can be acylated with various substituted benzoyl chlorides.[9] The reaction often requires a catalyst, such as zinc chloride.[9]

-

From 2-Arylindoles: Various 2-aminobenzophenones can be synthesized from readily available 2-arylindoles under transition-metal-free conditions.[7]

-

From Acyl Hydrazides: A two-step process involving an aryne-based molecular rearrangement of acyl hydrazides followed by an addition-elimination procedure can yield protected 2-aminobenzophenones.[6][8]

-

Grignard Reactions: The reaction of 2-nitrobenzaldehydes with Grignard reagents, followed by oxidation, is another route to produce the benzophenone core.[10] Subsequent reduction of the nitro group yields the 2-aminobenzophenone.[10]

A generalized workflow for a Friedel-Crafts-based synthesis is depicted below.

Caption: Generalized workflow for the synthesis of 2-aminobenzophenones.

Established Biological and Pharmacological Significance

The 2-aminobenzophenone scaffold is a key pharmacophore and a valuable starting material for numerous biologically active molecules.

-

Precursors to Benzodiazepines: Perhaps the most notable application is in the synthesis of benzodiazepines, a class of psychoactive drugs with sedative, hypnotic, anxiolytic, anticonvulsant, and muscle relaxant properties.[6][11]

-

Anticancer and Antimitotic Activity: Certain derivatives have shown potent antiproliferative activity against various human cancer cell lines, including multi-drug resistant ones.[9][10] They can act as inhibitors of tubulin polymerization, arresting cells in the G2/M phase of the cell cycle.[10]

-

Skeletal Muscle Relaxants: A series of novel 2-amino-5-chlorobenzophenone derivatives have been synthesized and evaluated for their potential as skeletal muscle relaxants.[11]

-

Other Activities: Various derivatives have also been investigated for anti-inflammatory, anticonvulsive, and antiviral properties.[7][9]

The diverse biological activities of this class suggest that this compound could potentially exhibit similar properties, but this remains speculative without direct experimental evidence.

Conclusion and Future Directions

For researchers and drug development professionals interested in this compound, the following steps are recommended:

-

De novo Synthesis and Characterization: Synthesize the compound using established methods for 2-aminobenzophenones and perform full spectroscopic characterization (NMR, IR, Mass Spectrometry) and elemental analysis to confirm its structure and purity.

-

In vitro Screening: Conduct a broad panel of in vitro assays to screen for biological activity, such as anticancer, antimicrobial, anti-inflammatory, or enzyme inhibitory effects.

-

Physicochemical Profiling: Determine key physicochemical properties, such as solubility, lipophilicity (LogP), and pKa, which are crucial for assessing its drug-like potential.

This foundational research is necessary to elucidate the potential of this compound and enable any future development efforts.

References

- 1. CAS#:62492-58-4 | this compound | Chemsrc [chemsrc.com]

- 2. capotchem.com [capotchem.com]

- 3. This compound | 62492-58-4 [chemicalbook.com]

- 4. 62492-58-4(this compound) | Kuujia.com [ko.kuujia.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. asianpubs.org [asianpubs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. tandfonline.com [tandfonline.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. arabjchem.org [arabjchem.org]

An In-depth Technical Guide to the Core Chemical Properties of 2-amino-5-chloro-3'-hydroxybenzophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of 2-amino-5-chloro-3'-hydroxybenzophenone, a versatile intermediate in the synthesis of various organic compounds. Due to the limited availability of experimental data for this specific molecule, this guide also includes data from closely related analogs, namely 2-amino-5-chlorobenzophenone and 2-amino-5-chloro-4'-hydroxybenzophenone, to provide a well-rounded understanding of its expected characteristics.

Physicochemical and Spectroscopic Data

The following tables summarize the known and predicted physicochemical and spectroscopic properties of 2-amino-5-chloro-3'-hydroxybenzophenone and its analogs.

Physicochemical Properties

| Property | 2-amino-5-chloro-3'-hydroxybenzophenone | 2-amino-5-chlorobenzophenone | 2-amino-5-chloro-4'-hydroxybenzophenone |

| CAS Number | 62492-58-4[1][2] | 719-59-5[3][4][5][6][7][8] | 784-41-8 |

| Molecular Formula | C₁₃H₁₀ClNO₂[1] | C₁₃H₁₀ClNO[3][7][8] | C₁₃H₁₀ClNO₂ |

| Molecular Weight | 247.68 g/mol [1] | 231.68 g/mol [3][7][9] | 247.68 g/mol |

| Appearance | Yellow powder[1] | Light yellow to yellow-green powder/crystal[5] | Yellow rods |

| Melting Point | Not available | 96-98 °C[6] | 173-178 °C (recrystallized from methanol-water)[10] |

| Boiling Point | 804.61 K (predicted)[11] | -96–98°C (likely erroneous), 207 °C (at reduced pressure is more plausible)[3][9] | Not available |

| Solubility | Not available | Insoluble in water; soluble in chloroform, toluene, benzene, methanol, ethanol, acetone[5] | Soluble in glacial acetic acid[10] |

| pKa | Not available | Not available | Not available |

| logP (Octanol/Water) | 2.859 (predicted)[11] | Not available | Not available |

Spectroscopic Data (for 2-amino-5-chlorobenzophenone)

| Technique | Data |

| ¹H NMR | Spectral data available, detailed interpretation required from raw spectra.[4][12] |

| ¹³C NMR | Spectral data available, detailed interpretation required from raw spectra.[4][13][14] |

| FTIR | N-H stretch at 3320 cm⁻¹ and C=O stretch at 1623.7 cm⁻¹.[15] IR spectrum available from NIST.[16][17] |

| Mass Spectrometry | GC-MS and MS-MS data available.[4] Mass spectrum (electron ionization) available from NIST.[16] |

Experimental Protocols

Proposed Synthesis of 2-amino-5-chloro-3'-hydroxybenzophenone

This proposed method involves the reductive cleavage of a benzisoxazole precursor.

Materials:

-

5-chloro-3-(3-hydroxyphenyl)-2,1-benzisoxazole

-

Iron filings

-

Glacial acetic acid

-

Water

-

Methanol

Procedure:

-

In a round-bottom flask, dissolve 5-chloro-3-(3-hydroxyphenyl)-2,1-benzisoxazole in glacial acetic acid.

-

Add iron filings to the solution.

-

Heat the mixture with stirring on a steam bath.

-

Periodically add small portions of water and additional iron filings over a few hours to maintain the reaction.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, filter the hot reaction mixture to remove excess iron and other solids.

-

Wash the collected solids with hot glacial acetic acid and combine the filtrates.

-

Slowly add the combined filtrate to ice-cold water to precipitate the crude product.

-

Collect the precipitate by filtration and wash with water.

-

Recrystallize the crude product from a suitable solvent system, such as methanol-water, to yield purified 2-amino-5-chloro-3'-hydroxybenzophenone.

Characterization:

The purified product should be characterized by:

-

Melting point determination.

-

¹H and ¹³C NMR spectroscopy to confirm the structure.

-

FTIR spectroscopy to identify functional groups.

-

Mass spectrometry to confirm the molecular weight.

Chemical Reactivity and Applications

2-amino-5-chloro-3'-hydroxybenzophenone is a valuable intermediate due to its versatile reactivity.

-

Amino Group Reactivity: The primary amino group is nucleophilic and can undergo various reactions, including acylation, alkylation, and diazotization. This reactivity is crucial for its use in synthesizing heterocyclic compounds.

-

Aromatic Rings: The two aromatic rings can undergo electrophilic substitution, although the reactivity is influenced by the existing substituents.

-

Carbonyl Group: The ketone carbonyl group can be reduced or undergo addition reactions.

Key Applications:

-

Pharmaceutical Synthesis: This class of compounds serves as a key precursor in the synthesis of various pharmaceuticals, particularly benzodiazepines, which are central nervous system (CNS) active agents.[7] They are also used in the development of anti-inflammatory and analgesic drugs.[1]

-

Dyes and Pigments: The chromophoric benzophenone structure makes it a useful intermediate in the manufacturing of dyes and pigments.[1]

-

UV Absorption: Like many benzophenone derivatives, it is expected to have UV-absorbing properties, making it potentially useful in sunscreens and other cosmetic formulations.[1]

Biological Activity and Signaling Pathways

While the specific biological activity of 2-amino-5-chloro-3'-hydroxybenzophenone is not well-documented, its derivatives have shown a range of pharmacological effects. The benzophenone scaffold is found in molecules with various biological activities, including:

-

Antitumor activity[18]

-

Anti-inflammatory properties

-

Skeletal muscle relaxant effects[15]

-

Antimicrobial activity

The derivatives of 2-aminobenzophenones are known to possess CNS activity, largely through their role as precursors to benzodiazepines.[19] Benzodiazepines primarily act as positive allosteric modulators of the GABA-A receptor, enhancing the effect of the neurotransmitter GABA.

Furthermore, some benzophenone derivatives have been shown to modulate signaling pathways such as the MAP kinase and NF-κB pathways, which are involved in cellular processes like proliferation and apoptosis.[20]

Visualizations

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for 2-amino-5-chloro-3'-hydroxybenzophenone.

Benzodiazepine Modulation of GABA-A Receptor Signaling

References

- 1. chemimpex.com [chemimpex.com]

- 2. usbio.net [usbio.net]

- 3. sihaulichemicals.co.in [sihaulichemicals.co.in]

- 4. 2-Amino-5-chlorobenzophenone | C13H10ClNO | CID 12870 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Amino-5-chlorobenzophenone | 719-59-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. 2-Amino-5-chlorobenzophenone 98 719-59-5 [sigmaaldrich.com]

- 7. 2-Amino-5-chlorobenzophenone - Wikipedia [en.wikipedia.org]

- 8. Benzophenone, 2-amino-5-chloro- [webbook.nist.gov]

- 9. 2-Amino-5-chlorobenzophenone, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 10. prepchem.com [prepchem.com]

- 11. chemeo.com [chemeo.com]

- 12. 2-Amino-5-chlorobenzophenone(719-59-5) 1H NMR [m.chemicalbook.com]

- 13. 2-Amino-5-chlorobenzophenone(719-59-5) 13C NMR [m.chemicalbook.com]

- 14. dev.spectrabase.com [dev.spectrabase.com]

- 15. Application of 2-Amino-5-chlorobenzophenone_Chemicalbook [chemicalbook.com]

- 16. Benzophenone, 2-amino-5-chloro- [webbook.nist.gov]

- 17. Benzophenone, 2-amino-5-chloro- [webbook.nist.gov]

- 18. Synthesis and bioactivity investigation of benzophenone and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 19. arabjchem.org [arabjchem.org]

- 20. Modulation of signal-transduction pathways by chemopreventive agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on (2-Amino-5-chlorophenyl)(phenyl)methanone: Structure, Properties, and Experimental Analysis

Disclaimer: Due to the limited availability of detailed experimental data for (2-Amino-5-chlorophenyl)(3-hydroxyphenyl)methanone, this guide focuses on the closely related and well-characterized analogue, (2-Amino-5-chlorophenyl)(phenyl)methanone , also known as 2-Amino-5-chlorobenzophenone. The experimental protocols and data presented herein are representative of the analytical techniques used for this class of compounds and are based on available information for this analogue.

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and analytical characterization of (2-Amino-5-chlorophenyl)(phenyl)methanone. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and structured data for easy reference.

Molecular Structure and Identification

(2-Amino-5-chlorophenyl)(phenyl)methanone is a substituted benzophenone that serves as a key intermediate in the synthesis of various pharmaceuticals, most notably benzodiazepines.[1] Its structure features a benzoyl group attached to a 4-chloroaniline moiety.

Table 1: Molecular Identifiers and Properties

| Parameter | Value |

| IUPAC Name | (2-Amino-5-chlorophenyl)(phenyl)methanone |

| Synonyms | 2-Amino-5-chlorobenzophenone, 2-Benzoyl-4-chloroaniline |

| CAS Number | 719-59-5 |

| Molecular Formula | C₁₃H₁₀ClNO |

| Molecular Weight | 231.68 g/mol |

| SMILES String | C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)N |

| InChI Key | ZUWXHHBROGLWNH-UHFFFAOYSA-N |

Physicochemical and Spectroscopic Data

The following tables summarize key physicochemical and spectroscopic data for (2-Amino-5-chlorophenyl)(phenyl)methanone.

Table 2: Physicochemical Properties

| Property | Value |

| Appearance | Powder |

| Melting Point | 96-98 °C |

Table 3: Spectroscopic Data

| Technique | Key Data Points |

| ¹H NMR (CDCl₃) | δ = 7.77–7.72 (m, 4H), 7.39–7.34 (m, 4H), 7.16–7.06 (m, 8H), 7.01–6.94 (m, 4H), 6.74 ppm (d, J = 8.4 Hz, 4H) |

| ¹³C NMR (CDCl₃) | δ = 166.3, 165.7, 163.8, 163.7, 161.8, 149.7, 135.8, 132.0, 131.7, 131.6, 129.9, 128.7, 127.0, 126.6, 121.6, 115.6, 115.4 ppm |

| IR (ATR) | ν̃max = 3111 (s), 2798 (s), 2360 (s), 1604 (m), 1578 (m), 1518 (m), 1324 (m), 1227 (s), 935 (s), 822 (m) cm⁻¹ |

| Mass Spec (ESI-HRMS) | m/z: [M + H]⁺ calcd. for C₁₃H₁₁ClNO⁺, 232.0524; found, 232.0524 |

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of (2-Amino-5-chlorophenyl)(phenyl)methanone.

A common method for the synthesis of 2-amino-5-chlorobenzophenone derivatives involves the reaction of 2-(chloroacetamido)-5-chlorobenzophenone with various anilines.[2]

Materials:

-

2-(chloroacetamido)-5-chlorobenzophenone

-

Appropriate aniline derivative

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Toluene

-

Chloroacetyl chloride

Procedure:

-

Dissolve 2-amino-5-chlorobenzophenone (2.31g) in toluene (20 mL) in a reaction vessel.[3]

-

Cool the solution to 5–10 °C using an ice bath.[3]

-

Prepare a solution of chloroacetyl chloride (0.85 mL) in toluene (2 mL).[3]

-

Add the chloroacetyl chloride solution dropwise to the cooled 2-amino-5-chlorobenzophenone solution.[3]

-

Stir the reaction mixture at room temperature for 3-4 hours.[3]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).[3]

-

Once the reaction is complete, evaporate the solvent under reduced pressure to obtain 2-(chloroacetamido)-5-chlorobenzophenone.[3]

-

For the subsequent reaction, dissolve the obtained 2-(chloroacetamido)-5-chlorobenzophenone and the desired aniline derivative in DMF.

-

Add potassium carbonate to the mixture.

-

The reaction can be carried out via conventional heating or microwave irradiation.[2]

-

Monitor the reaction by TLC.

-

Upon completion, the product can be isolated by precipitation and purified by recrystallization.

Sample Preparation:

-

Accurately weigh 5-25 mg of the sample for ¹H NMR and 20-100 mg for ¹³C NMR.[4]

-

Choose a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in which the compound is soluble. Use approximately 0.6 mL for a standard 5 mm NMR tube.[4]

-

Dissolve the sample in the solvent in a small vial. Sonication can be used to aid dissolution.[4]

-

Filter the solution through a pipette with a small cotton or glass wool plug into a clean NMR tube.[4]

-

Cap and label the NMR tube.

Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Acquire standard ¹H and ¹³C spectra using appropriate pulse programs and parameters (e.g., spectral width, number of scans).

Thin Solid Film Method:

-

Dissolve a small amount of the solid sample (5-10 mg) in a few drops of a volatile solvent like methylene chloride or acetone.[1]

-

Place a drop of this solution onto a salt plate (e.g., NaCl or KBr).[1]

-

Allow the solvent to evaporate completely, leaving a thin film of the solid on the plate.[1]

-

Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.

-

If the signal is too weak, add more solution and re-evaporate. If too strong, clean the plate and use a more dilute solution.[1]

Sample Preparation for ESI-MS:

-

Prepare a dilute solution of the sample (typically in the µg/mL to ng/mL range) in a suitable solvent system, such as acetonitrile/water with a small amount of formic acid to promote ionization.

-

Ensure the sample is fully dissolved and free of particulate matter.

Data Acquisition:

-

Introduce the sample solution into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.[5]

-

Use electrospray ionization (ESI) in positive ion mode.[5]

-

Acquire the full scan mass spectrum to determine the molecular weight.

-

For structural information, perform tandem mass spectrometry (MS/MS) by selecting the precursor ion and fragmenting it.[5]

Crystal Growth:

-

The primary and often most challenging step is to grow a single crystal of sufficient size (typically >0.1 mm in all dimensions) and quality.[6]

-

A common method is slow evaporation of a saturated solution of the compound.[7]

-

Prepare a saturated or nearly saturated solution of the purified compound in a suitable solvent.[8]

-

Filter the solution to remove any dust or particulate matter.[8]

-

Cover the container loosely to allow for slow evaporation of the solvent over several days to weeks in an undisturbed location.[8]

Data Collection and Structure Solution:

-

Mount a suitable crystal on the goniometer of a single-crystal X-ray diffractometer.[6]

-

Place the crystal in a stream of X-rays (usually monochromatic).[6]

-

Measure the angles and intensities of the diffracted X-rays to obtain a diffraction pattern.[6]

-

Process the diffraction data and solve the crystal structure using appropriate software to determine the three-dimensional arrangement of atoms in the crystal lattice.

Signaling Pathways and Experimental Workflows

(2-Amino-5-chlorophenyl)(phenyl)methanone is a crucial precursor in the synthesis of benzodiazepines, a class of drugs that act on the central nervous system by enhancing the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABAₐ receptor.[9]

The following diagram illustrates a generalized pathway for the synthesis of a 1,4-benzodiazepine intermediate from 2-amino-5-chlorobenzophenone.

The logical flow for synthesizing and characterizing a new organic compound is depicted below.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. arabjchem.org [arabjchem.org]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 7. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]

- 8. How To [chem.rochester.edu]

- 9. benchchem.com [benchchem.com]

physical properties of 2-amino-5-chloro-3'-hydroxybenzophenone

An In-depth Technical Guide on the Core Physical Properties of 2-amino-5-chloro-3'-hydroxybenzophenone

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the known physical and chemical properties of 2-amino-5-chloro-3'-hydroxybenzophenone. Due to the limited availability of specific experimental data for this compound in publicly accessible literature and databases, this guide also includes generalized experimental protocols for the determination of key physical properties applicable to benzophenone derivatives.

Physicochemical and Spectroscopic Data

The accurate characterization of 2-amino-5-chloro-3'-hydroxybenzophenone is essential for its application in pharmaceutical synthesis and materials science. The following tables summarize its key physical properties.

Table 1: General and Physicochemical Properties of 2-amino-5-chloro-3'-hydroxybenzophenone

| Property | Value | Source/Citation |

| IUPAC Name | (2-Amino-5-chlorophenyl)(3-hydroxyphenyl)methanone | N/A |

| CAS Number | 62492-58-4 | [1][2] |

| Molecular Formula | C₁₃H₁₀ClNO₂ | [1] |

| Molecular Weight | 247.68 g/mol | [1] |

| Appearance | Yellow powder | [1] |

| Purity | ≥ 95% (HPLC) | [1] |

| Storage Conditions | Store at 0-8 °C | [1][2] |

| Melting Point | Data not available | [3] |

| Boiling Point | Data not available | [3] |

| Solubility in water | Data not available | [3] |

Table 2: Spectroscopic Data

| Property | Details | Source/Citation |

| ¹H NMR | Spectral data not available in the searched literature. | N/A |

| ¹³C NMR | Spectral data not available in the searched literature. | N/A |

| Infrared (IR) Spectrum | Spectral data not available in the searched literature. | N/A |

| UV-Visible Spectrum | This compound is known to function as a UV absorber, but specific spectral data (e.g., λmax) is not readily available. | [1] |

Experimental Protocols

Detailed experimental protocols for the characterization of 2-amino-5-chloro-3'-hydroxybenzophenone are not available. However, the following are standard methodologies for determining the physical properties of benzophenone derivatives.

Determination of Melting Point

The melting point of a crystalline solid is a crucial indicator of its purity.

-

Methodology:

-

Sample Preparation: A small amount of the finely powdered, dry sample of 2-amino-5-chloro-3'-hydroxybenzophenone is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used. The capillary tube is placed in the heating block.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Measurement: The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted.

-

Determination of Solubility

Solubility is determined by observing the extent to which a solute dissolves in a solvent to form a saturated solution at a specific temperature.

-

Methodology:

-

Solvent Selection: A range of solvents with varying polarities (e.g., water, methanol, ethanol, acetone, dichloromethane, hexane) are selected for the test.

-

Procedure: A known mass of 2-amino-5-chloro-3'-hydroxybenzophenone is added to a known volume of the solvent in a sealed vial at a constant temperature (e.g., 25 °C).

-

Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or shaker) for a sufficient period to ensure equilibrium is reached.

-

Analysis: The solution is filtered to remove any undissolved solid, and the concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

Synthesis of a Structurally Related Compound: (2-amino-3-bromo-5-chlorophenyl)(2-chlorophenyl)-methanone

While a specific protocol for the synthesis of 2-amino-5-chloro-3'-hydroxybenzophenone was not found, the following procedure for the synthesis of a structurally related compound illustrates a common synthetic transformation for this class of molecules.

-

Procedure:

-

A 20 g sample of (2-amino-5-chlorophenyl)(2-chlorophenyl)methanone is dissolved in 100 mL of acetic acid.[5]

-

4 mL of bromine is added to the solution.[5]

-

The mixture is heated at reflux for two hours.[5]

-

After cooling, the mixture is concentrated in vacuo to a residue.[5]

-

The residue is crystallized from ethanol to yield (2-amino-3-bromo-5-chlorophenyl)(2-chlorophenyl)-methanone.[5]

-

Visualizations

As a known UV absorber, a key experimental workflow for 2-amino-5-chloro-3'-hydroxybenzophenone is the determination of its UV-Visible absorption spectrum.

Caption: Experimental workflow for UV-Vis spectral analysis.

Given that 2-amino-5-chlorobenzophenone and its derivatives are key intermediates in the synthesis of benzodiazepines, the following diagram illustrates a generalized synthetic pathway.[6]

Caption: Generalized synthesis of benzodiazepines.

References

- 1. (2-Chlorophenyl)phenyl-methanone(5162-03-8) 1H NMR spectrum [chemicalbook.com]

- 2. Methanone, (2-amino-5-nitrophenyl)(2-chlorophenyl)- [webbook.nist.gov]

- 3. capotchem.com [capotchem.com]

- 4. 2-amino-5-chlorophenyl)phenyl-methanon (cas No.: 719-59-5) at Best Price in Wuhan | Wuhan Wufang Albert Pharmaceutical & Chemical Co., Ltd. [tradeindia.com]

- 5. prepchem.com [prepchem.com]

- 6. 2-Amino-5-chlorobenzophenone - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide on the Physicochemical Properties of (2-Amino-5-chlorophenyl)(3-hydroxyphenyl)methanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of (2-Amino-5-chlorophenyl)(3-hydroxyphenyl)methanone, with a primary focus on its solubility. Due to the limited availability of quantitative solubility data in public literature, this document outlines detailed experimental protocols for its determination, which are essential for drug development and scientific research.

Physicochemical Properties

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₀ClNO₂ | Inferred |

| Molecular Weight | 247.68 g/mol | Inferred |

| Appearance | Not available | [1] |

| Melting Point | Not available | [1] |

| Boiling Point | Not available | [1] |

| Water Solubility | Not available | [1] |

| pKa | Not available | |

| LogP | Not available |

Note: This table is intended to be populated with experimental data. The lack of available data highlights the importance of the experimental protocols detailed below.

Solubility Profile

The solubility of a compound is a critical parameter in drug discovery and development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. For this compound, it is anticipated to have low solubility in aqueous media and higher solubility in organic solvents.

Table 2: Expected Qualitative Solubility Profile

| Solvent Class | Example Solvents | Expected Solubility |

| Polar Protic | Water, Ethanol | Low to Moderate |

| Polar Aprotic | DMSO, Acetonitrile | Moderate to High |

| Nonpolar | Hexane, Toluene | Low |

Note: This qualitative assessment is based on general principles of "like dissolves like." Experimental verification is required.

Experimental Protocol for Solubility Determination: Shake-Flask Method with HPLC Analysis

To obtain precise and reliable quantitative solubility data, the shake-flask method is a widely accepted and robust technique[2]. This method involves creating a saturated solution of the compound and then quantifying its concentration.

3.1. Materials and Equipment

-

This compound (solid form)

-

Selected solvents (e.g., water, phosphate-buffered saline pH 7.4, ethanol, DMSO)

-

Volumetric flasks and pipettes

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker or thermomixer with temperature control[3]

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector[4]

-

Analytical balance

3.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of the desired solvent. The excess solid ensures that a saturated solution is formed[5].

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker or thermomixer set to a constant temperature (e.g., 25°C or 37°C) and agitate for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium[2][6].

-

-

Phase Separation:

-

After the equilibration period, allow the vials to stand undisturbed to let the undissolved solid settle.

-

To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed[3].

-

-

Sample Collection and Preparation:

-

Carefully withdraw a known volume of the clear supernatant.

-

Filter the supernatant through a syringe filter to remove any remaining microparticles. This step is crucial to avoid overestimation of solubility[7].

-

Dilute the filtered, saturated solution with the appropriate mobile phase to a concentration within the linear range of the HPLC calibration curve.

-

3.3. Quantification by HPLC

-

HPLC Method Development:

-

Develop a reverse-phase HPLC method suitable for the analysis of this compound. The choice of column, mobile phase, flow rate, and detector wavelength should be optimized to achieve good peak shape and resolution[8].

-

-

Preparation of Calibration Standards:

-

Prepare a series of standard solutions of the compound in the mobile phase at known concentrations.

-

Inject these standards into the HPLC system to generate a calibration curve by plotting peak area against concentration[4].

-

-

Sample Analysis:

-

Inject the diluted sample of the saturated solution into the HPLC system.

-

Determine the peak area corresponding to the compound.

-

-

Calculation of Solubility:

-

Using the calibration curve, calculate the concentration of the compound in the diluted sample.

-

Multiply this concentration by the dilution factor to determine the solubility of this compound in the tested solvent. Express the result in units such as mg/mL or µg/mL.

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination protocol.

Caption: Workflow for Shake-Flask Solubility Determination.

Conclusion

References

- 1. capotchem.com [capotchem.com]

- 2. enamine.net [enamine.net]

- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 4. pharmaguru.co [pharmaguru.co]

- 5. bioassaysys.com [bioassaysys.com]

- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 8. asianjpr.com [asianjpr.com]

An In-depth Technical Guide to 2-Amino-5-chloro-3'-hydroxybenzophenone and its Historically Significant Analogue

For the attention of: Researchers, scientists, and drug development professionals.

This technical whitepaper provides a detailed overview of the chemical intermediate 2-amino-5-chloro-3'-hydroxybenzophenone. Due to the limited publicly available information on the discovery and specific applications of this particular isomer, this guide focuses primarily on its extensively studied and historically pivotal analogue, 2-amino-5-chlorobenzophenone . The foundational role of this parent compound in the serendipitous discovery of the benzodiazepine class of drugs, including chlordiazepoxide and diazepam, offers invaluable insights for professionals in medicinal chemistry and drug development.

This document will first present the available data for 2-amino-5-chloro-3'-hydroxybenzophenone, followed by a comprehensive exploration of the discovery, synthesis, and biological significance of 2-amino-5-chlorobenzophenone.

2-Amino-5-chloro-3'-hydroxybenzophenone: An Overview

Physicochemical Properties

A summary of the known physicochemical properties of 2-amino-5-chloro-3'-hydroxybenzophenone is provided in the table below.

| Property | Value |

| CAS Number | 62492-58-4 |

| Molecular Formula | C₁₃H₁₀ClNO₂ |

| Molecular Weight | 247.68 g/mol |

| Appearance | Yellow powder |

| Purity | ≥ 95% (HPLC) |

| Storage Conditions | 0-8 °C |

Data sourced from publicly available chemical supplier information.

The Cornerstone Analogue: 2-Amino-5-chlorobenzophenone

The history of 2-amino-5-chlorobenzophenone is intrinsically linked to one of the most significant discoveries in psychopharmacology: the benzodiazepines.[2] This compound served as the crucial starting material in the synthesis of the first-ever benzodiazepine, chlordiazepoxide, a discovery made by Dr. Leo Sternbach at Hoffmann-La Roche in 1955.[2][3]

Discovery and Serendipity in Science

In the mid-1950s, Leo Sternbach was tasked with developing a new class of tranquilizers.[4] His research initially focused on a series of benzheptoxdiazines, which he had first investigated in the 1930s. After numerous unsuccessful attempts, the project was abandoned. In 1957, during a lab cleanup, a sample of a previously synthesized compound, a quinazoline-3-oxide, was rediscovered.[5] This compound was the result of a reaction between 2-amino-5-chlorobenzophenone and hydroxylamine, followed by treatment with chloroacetyl chloride.[6] On a whim, Sternbach decided to react this compound with methylamine, leading to an unexpected ring expansion and the formation of chlordiazepoxide.[6] This serendipitous event marked the birth of the benzodiazepine era, with chlordiazepoxide being marketed as Librium® in 1960, followed by the even more successful diazepam (Valium®) in 1963.[3][4]

References

- 1. Benzophenone, 2-amino-5-chloro- [webbook.nist.gov]

- 2. The history of benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. study.com [study.com]

- 4. researchgate.net [researchgate.net]

- 5. grokipedia.com [grokipedia.com]

- 6. Synthesis method of 2-amino-5-chlorobenzophenone - Eureka | Patsnap [eureka.patsnap.com]

Technical Guide: Spectroscopic and Analytical Data for (2-Amino-5-chlorophenyl)(3-hydroxyphenyl)methanone

For the Attention Of: Researchers, Scientists, and Drug Development Professionals.

Abstract: This document provides a structured overview of the available spectroscopic and analytical data for the compound (2-Amino-5-chlorophenyl)(3-hydroxyphenyl)methanone. Due to the limited availability of specific experimental data in public databases for this exact molecule, this guide presents a comprehensive template for the characterization of this and similar chemical entities. It includes standardized tables for spectroscopic data, generalized experimental protocols, and a conceptual workflow for chemical analysis.

Compound Identification

| IUPAC Name | This compound |

| CAS Number | 62492-58-4 |

| Molecular Formula | C₁₃H₁₀ClNO₂ |

| Molecular Weight | 247.68 g/mol |

| Canonical SMILES | C1=CC(=C(C=C1)O)C(=O)C2=C(C=C(C=C2)Cl)N |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data (Template) Solvent: CDCl₃/DMSO-d₆ | Spectrometer Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| e.g., 7.80-7.20 | m | 7H | - | Ar-H |

| e.g., 5.50 | s (br) | 2H | - | -NH₂ |

| e.g., 9.80 | s (br) | 1H | - | -OH |

Table 2: ¹³C NMR Spectroscopic Data (Template) Solvent: CDCl₃/DMSO-d₆ | Spectrometer Frequency: 100 MHz

| Chemical Shift (δ) ppm | Assignment |

| e.g., 195.0 | C=O |

| e.g., 160.0-115.0 | Ar-C |

Infrared (IR) Spectroscopy

Table 3: IR Absorption Bands (Template) Sample Preparation: KBr Pellet/ATR

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| e.g., 3450-3300 | Strong, Broad | N-H stretch (Amino), O-H stretch (Phenol) |

| e.g., 1680 | Strong | C=O stretch (Ketone) |

| e.g., 1600-1450 | Medium-Strong | C=C stretch (Aromatic) |

| e.g., 1300-1000 | Medium | C-N, C-O stretch |

| e.g., 850-750 | Strong | C-Cl stretch, Ar-H bend |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data (Template) Ionization Method: Electron Ionization (EI) / Electrospray Ionization (ESI)

| m/z | Relative Intensity (%) | Assignment |

| e.g., 247.0 | 100 | [M]⁺ |

| e.g., 249.0 | ~33 | [M+2]⁺ (³⁷Cl isotope) |

| e.g., 140.0 | Variable | [H₂NC₆H₃ClCO]⁺ fragment |

| e.g., 121.0 | Variable | [HOC₆H₄CO]⁺ fragment |

Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data outlined above.

NMR Spectroscopy

A sample of the compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆, ~0.7 mL) in an NMR tube. ¹H and ¹³C NMR spectra are acquired on a spectrometer, for example, a 400 MHz instrument. Data processing involves Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy

For solid samples, a small amount of the compound is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory. The spectrum is typically recorded over a range of 4000-400 cm⁻¹.

Mass Spectrometry

For Electron Ionization (EI) mass spectrometry, a dilute solution of the sample is introduced into the instrument where it is vaporized and bombarded with a high-energy electron beam. For Electrospray Ionization (ESI), the sample is dissolved in a suitable solvent and infused into the ion source. The resulting mass-to-charge ratios of the molecular ion and its fragments are detected.

Workflow and Pathway Visualizations

The following diagrams illustrate conceptual workflows relevant to the analysis of this compound.

Caption: General workflow for the synthesis and structural characterization of a chemical compound.

While this compound is a known chemical entity, it is not extensively documented in public spectroscopic databases. It is structurally related to 2-amino-5-chlorobenzophenone, a known precursor in the synthesis of benzodiazepines.[1][2] For instance, 2-amino-5-chlorobenzophenone is used in the production of drugs like prazepam and lorazepam.[2] The synthesis of such compounds can involve methods like the reaction of chloroanilines with benzoyl chlorides.[3] Due to the structural similarities, it is plausible that the title compound could be investigated for central nervous system (CNS) activity.[4] However, no specific signaling pathways for this compound have been identified in the available literature.

The provided data templates and protocols serve as a standard guide for researchers to document the analytical characterization of this and other novel compounds.

References

Unveiling the Spectroscopic Profile of 2-amino-5-chloro-3'-hydroxybenzophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ultraviolet (UV) absorption characteristics of 2-amino-5-chloro-3'-hydroxybenzophenone, a significant compound in dermatological and pharmaceutical formulations. Given its role as a UV absorber, understanding its spectroscopic profile is paramount for formulation development, quality control, and efficacy assessment. This document outlines the available spectral data, provides a detailed experimental protocol for its analysis, and illustrates a typical workflow for its application in sunscreen formulation and testing.

Physicochemical and Spectroscopic Data

However, to provide a relevant spectroscopic context, the data for the structurally similar compound, 2-amino-5-chlorobenzophenone (CAS No. 719-59-5), which lacks the 3'-hydroxy group, is presented below. It is crucial to note that the additional hydroxyl group in the target compound is expected to influence the electronic transitions and thus shift the absorption spectrum.

Table 1: Spectroscopic Data for the Related Compound 2-amino-5-chlorobenzophenone

| Compound Name | CAS Number | Molecular Formula | Molar Mass ( g/mol ) | Absorption Maximum (λmax) |

| 2-amino-5-chlorobenzophenone | 719-59-5 | C₁₃H₁₀ClNO | 231.68 | 237 nm |

Experimental Protocol: UV-Vis Spectrophotometry

The following is a detailed methodology for determining the UV absorption spectrum of 2-amino-5-chloro-3'-hydroxybenzophenone. This protocol is based on established practices for the analysis of organic UV absorbers.

Objective: To determine the wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) of 2-amino-5-chloro-3'-hydroxybenzophenone.

Materials and Equipment:

-

2-amino-5-chloro-3'-hydroxybenzophenone (purity ≥ 95%)

-

Spectroscopic grade ethanol

-

Volumetric flasks (10 mL, 25 mL, 50 mL, 100 mL)

-

Calibrated micropipettes

-

Analytical balance

-

Dual-beam UV-Vis spectrophotometer

-

Matched quartz cuvettes (1 cm path length)

Procedure:

-

Preparation of Stock Solution (e.g., 100 µg/mL):

-

Accurately weigh approximately 10 mg of 2-amino-5-chloro-3'-hydroxybenzophenone using an analytical balance.

-

Quantitatively transfer the weighed compound to a 100 mL volumetric flask.

-

Dissolve the compound in a small amount of spectroscopic grade ethanol and then dilute to the mark with the same solvent.

-

Stopper the flask and mix thoroughly until the solute is completely dissolved.

-

-

Preparation of Working Standard Solutions:

-

From the stock solution, prepare a series of dilutions in 10 mL volumetric flasks to obtain concentrations ranging from, for example, 2 µg/mL to 10 µg/mL.

-

Use spectroscopic grade ethanol for all dilutions.

-

-

Spectrophotometric Analysis:

-

Set the spectrophotometer to scan a wavelength range of 200 nm to 400 nm.

-

Use spectroscopic grade ethanol as the blank to zero the instrument.

-

Record the UV absorption spectrum for each working standard solution against the ethanol blank.

-

Identify the wavelength of maximum absorbance (λmax).

-

-

Determination of Molar Absorptivity (ε):

-

Construct a calibration curve by plotting the absorbance at λmax against the concentration of the working standard solutions.

-

Perform a linear regression analysis on the data points. The slope of the resulting line corresponds to the absorptivity.

-

Calculate the molar absorptivity (ε) using the Beer-Lambert law equation: A = εbc, where A is the absorbance, b is the path length of the cuvette (1 cm), and c is the molar concentration. The molar absorptivity can be derived from the slope of the calibration curve.

-

Application in Sunscreen Formulation and Efficacy Testing

2-amino-5-chloro-3'-hydroxybenzophenone is utilized as a UV filter in sunscreen products.[1] The following diagram illustrates a typical workflow from the incorporation of a UV absorber into a formulation to the evaluation of its sun protection factor (SPF).

References

A Methodological Guide to the Theoretical Analysis of Substituted Benzophenones: A Case Study on (2-Amino-5-chlorophenyl)(phenyl)methanone

Abstract

This technical guide provides a comprehensive overview of the standard methodologies employed in the theoretical and computational analysis of substituted benzophenones. Due to a lack of specific published theoretical studies on (2-Amino-5-chlorophenyl)(3-hydroxyphenyl)methanone, this paper uses the closely related analogue, 2-amino-5-chlorobenzophenone (2A-5CB), as a detailed case study. The principles and workflows outlined herein are directly applicable to the title compound and serve as a robust framework for researchers, scientists, and drug development professionals. This guide covers computational protocols using Density Functional Theory (DFT), the presentation of quantitative structural and electronic data, and the integration of experimental spectroscopic results for validation.

Introduction

Substituted benzophenones are a class of aromatic ketones with significant applications in photochemistry, materials science, and medicinal chemistry. Their utility as UV-curing photoinitiators, components in synthetic perfumes, and as precursors for dyes, pesticides, and drugs stems from their unique physical and chemical properties.[1] The ability to modulate these properties through targeted substitutions on the phenyl rings makes them a subject of intense research.

This compound is a specific derivative of interest. However, a review of the current literature reveals a gap in dedicated theoretical studies for this particular molecule. In contrast, its structural analog, 2-amino-5-chlorobenzophenone (2A-5CB), has been the subject of detailed computational analysis, providing valuable insights into its molecular structure, vibrational modes, and non-linear optical (NLO) properties.[1]

This whitepaper will, therefore, use the theoretical studies on 2A-5CB as a proxy to detail the essential computational workflows, data analysis techniques, and experimental validation methods relevant to this class of compounds. The methodologies presented are standard in the field and can be directly extrapolated for a comprehensive theoretical investigation of this compound.

Computational & Experimental Protocols

A combined theoretical and experimental approach is crucial for a thorough understanding of a molecule's properties. Computational methods predict characteristics at an atomic level, while experimental spectroscopy provides real-world data to validate these predictions.

Computational Chemistry Protocol: Density Functional Theory (DFT)

Density Functional Theory is a powerful quantum mechanical method that balances computational cost and accuracy, making it ideal for studying molecules of this size.[2] The typical protocol involves geometry optimization, frequency analysis, and the calculation of electronic properties.

Methodology:

-

Geometry Optimization: The initial step is to determine the molecule's most stable three-dimensional conformation (the ground-state geometry). This is achieved by minimizing the energy of the system. For 2A-5CB, calculations were performed using the B3LYP hybrid functional combined with the 6-31G(d) basis set.[1]

-

Vibrational Frequency Calculation: Following optimization, vibrational frequencies are calculated at the same level of theory. This serves two purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the infrared and Raman spectra, which can be compared with experimental data.[1]

-

Natural Bond Orbital (NBO) Analysis: NBO analysis is used to investigate charge transfer, conjugative interactions, and intramolecular hydrogen bonding by examining the interactions between filled (donor) and empty (acceptor) orbitals.[1] For 2A-5CB, NBO analysis was employed to confirm the presence of an N-H···O intramolecular hydrogen bond.[1]

-

Non-Linear Optical (NLO) Property Calculation: The first-order hyperpolarizability (β₀) is calculated to assess the molecule's potential for NLO applications, such as second harmonic generation.[1]

Experimental Spectroscopy Protocols

Experimental spectra are essential for validating the results obtained from computational vibrational analysis.

Methodology:

-

FT-IR Spectroscopy: The Fourier Transform Infrared (FT-IR) spectrum is recorded to identify the vibrational modes of the molecule, particularly the characteristic stretching and bending frequencies of its functional groups. The FT-IR spectrum of 2A-5CB has been recorded and analyzed.[1]

-

FT-Raman Spectroscopy: The Fourier Transform Raman (FT-Raman) spectrum provides complementary vibrational information to the FT-IR spectrum, subject to different selection rules. This technique was also used in the analysis of 2A-5CB.[1]

Data Presentation: Case Study of 2A-5CB

The following tables summarize the quantitative data derived from the DFT analysis of 2-amino-5-chlorobenzophenone (2A-5CB).

Optimized Geometrical Parameters

The calculated geometry reveals key structural features. The two phenyl rings in 2A-5CB are not coplanar.[1] An intramolecular hydrogen bond between the amino group and the carbonyl oxygen is confirmed by the short N-H···O distance.[1]

| Parameter | Atoms | Calculated Value (B3LYP/6-31G(d)) |

| Bond Length (Å) | C-C (carbonyl-phenyl) | 1.483, 1.5027 |

| C=O (carbonyl) | 1.246 | |

| C-N (amino) | 1.378 | |

| Bond Angle (°) | C-C-C (internal phenyl) | 118.286 |

| Dihedral Angle (°) | C₂-C₁-N₁-H₁ (amino twist) | 18.51 |

| C₆-C₇-C₈-C₉ (inter-ring) | 162.42 | |

| Table 1: Selected optimized geometrical parameters for 2-amino-5-chlorobenzophenone. Data sourced from John et al., 2016.[1] |

Electronic and Non-Linear Optical (NLO) Properties

NBO analysis and hyperpolarizability calculations provide insight into the electronic behavior and material properties of the molecule.

| Property | Description | Calculated Value/Finding |

| Intramolecular H-Bond | Interaction between amino hydrogen and carbonyl oxygen | Confirmed by N-H···O distance and NBO analysis.[1] |

| First-Order Hyperpolarizability (β₀) | Measure of NLO response | The computed value suggests potential for second harmonic generation.[1] |

| Table 2: Summary of key electronic and NLO properties of 2-amino-5-chlorobenzophenone. Data sourced from John et al., 2016.[1] |

Visualizations: Workflows and Logical Relationships

Diagrams created using Graphviz provide a clear visual representation of the processes and concepts involved in the theoretical study of substituted benzophenones.

Caption: General workflow for the theoretical analysis of a substituted benzophenone.

References

Stability and Degradation Profile of 2-Amino-5-chloro-3'-hydroxybenzophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive technical overview of the anticipated stability and degradation characteristics of 2-amino-5-chloro-3'-hydroxybenzophenone. The experimental protocols and data presented herein are illustrative and based on the known chemistry of substituted benzophenones and established principles of pharmaceutical forced degradation studies. Specific experimental data for this compound is not extensively available in the public literature.

Introduction

2-Amino-5-chloro-3'-hydroxybenzophenone is a versatile chemical intermediate with applications in the synthesis of pharmaceuticals and dyes, and it also possesses UV absorbing properties.[1] Understanding its stability and degradation pathways is critical for ensuring the quality, safety, and efficacy of any resulting products. This guide outlines the expected stability profile of 2-amino-5-chloro-3'-hydroxybenzophenone and provides a framework for conducting forced degradation studies to identify potential degradation products and establish stability-indicating analytical methods.

Physicochemical Properties

A summary of the known physical and chemical properties of 2-amino-5-chloro-3'-hydroxybenzophenone is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₀ClNO₂ | [1] |

| Molecular Weight | 247.68 g/mol | [1] |

| Appearance | Yellow powder | [1] |

| CAS Number | 62492-58-4 | [1] |

| Purity | ≥ 95% (HPLC) | [1] |

| Storage Conditions | Store at 0-8 °C | [1] |

Forced Degradation Studies

Forced degradation, or stress testing, is essential to identify the likely degradation products of a drug substance, which informs the development of stability-indicating analytical methods.[2][3][4] The conditions outlined below are based on ICH guidelines and common practices in the pharmaceutical industry.[3]

Postulated Degradation Pathways

The chemical structure of 2-amino-5-chloro-3'-hydroxybenzophenone suggests several potential degradation pathways under stress conditions. These may include hydrolysis of the amino group, oxidation, and photolytic degradation.

Caption: Postulated degradation pathways of 2-Amino-5-chloro-3'-hydroxybenzophenone.

Expected Degradation Profile

Based on studies of similar benzophenone structures, the following table summarizes the expected degradation under various stress conditions and the potential major degradation products.[5]

| Stress Condition | Reagents & Conditions | Expected Degradation (%) | Potential Major Degradation Products |

| Acidic Hydrolysis | 0.1 M HCl, 60 °C, 24h | 10-20% | Hydrolysis of the amino group to a hydroxyl group. |

| Basic Hydrolysis | 0.1 M NaOH, 60 °C, 24h | 5-15% | Possible intramolecular cyclization products. |

| Oxidative | 3% H₂O₂, RT, 24h | 15-25% | Oxidation of the amino group; Aromatic ring hydroxylation. |

| Thermal (Solid) | 80 °C, 7 days | < 5% | Minimal degradation expected. |

| Photolytic (ICH Q1B) | UV/Vis light exposure | 5-15% | Dechlorination; Reduction of the carbonyl group. |

Experimental Protocols

The following are detailed methodologies for conducting forced degradation studies on 2-amino-5-chloro-3'-hydroxybenzophenone.

General Workflow for Forced Degradation Studies

Caption: General workflow for forced degradation studies.

Hydrolytic Degradation (Acid and Base)

-

Methodology:

Oxidative Degradation

-

Methodology:

-

Dissolve the compound in a solution of 3% hydrogen peroxide.

-

Keep the solution at room temperature and protect it from light.

-

Collect samples at various time points.[5]

-

Thermal Degradation

-

Methodology:

-

Store the solid compound in a temperature-controlled oven at 80 °C.

-

Also, prepare a solution of the compound in a suitable solvent and heat at 60 °C.

-

Collect samples at various time points.[5]

-

Photolytic Degradation

-

Methodology:

-

Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines).

-

A control sample should be protected from light.

-

Stability-Indicating Analytical Method

A stability-indicating analytical method is crucial for separating and quantifying the parent compound from its degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV and mass spectrometric detection is generally suitable.

Illustrative HPLC Method Parameters

| Parameter | Illustrative Value |

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile and a buffered aqueous phase (e.g., 20 mM ammonium dihydrogen phosphate, pH 3.0) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at a suitable wavelength (e.g., 254 nm) and Mass Spectrometry (ESI+) for identification of degradation products. |

Workflow for Stability-Indicating Method Development

Caption: Workflow for stability-indicating method development.

Conclusion

While specific degradation data for 2-amino-5-chloro-3'-hydroxybenzophenone is not widely published, this guide provides a robust framework for investigating its stability and degradation profile based on established scientific principles and the behavior of analogous compounds. The primary degradation pathways are anticipated to involve modifications to the amino group and potential halogen substituent chemistry. The development and validation of a stability-indicating HPLC method are paramount for monitoring the purity of this important intermediate and ensuring the quality and safety of any final products. The protocols and expected outcomes detailed in this guide offer a solid foundation for researchers to design and execute comprehensive stability and degradation studies.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of (2-Amino-5-chlorophenyl)(3-hydroxyphenyl)methanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Amino-5-chlorophenyl)(3-hydroxyphenyl)methanone is a key intermediate in the synthesis of various pharmacologically active compounds, including benzodiazepine derivatives. Its structure, featuring an aminobenzophenone core with a hydroxyl substituent, makes it a versatile scaffold for drug discovery and development. This document provides detailed application notes and a comprehensive multi-step protocol for the synthesis of this compound, primarily focusing on a robust Friedel-Crafts acylation strategy. This method involves the protection of the reactive hydroxyl and amino groups, followed by a Lewis acid-catalyzed acylation and subsequent deprotection to yield the target compound. An alternative synthetic route involving the reduction of a benzisoxazole intermediate is also discussed.

Introduction

2-Aminobenzophenones are crucial precursors in the synthesis of numerous heterocyclic compounds, such as quinazolines, acridones, and most notably, benzodiazepines. The specific derivative, this compound, is of particular interest due to its potential as a starting material for novel central nervous system (CNS) active agents. The presence of the hydroxyl group offers a site for further chemical modification to modulate the pharmacokinetic and pharmacodynamic properties of potential drug candidates.

The synthesis of this molecule presents a challenge due to the presence of multiple reactive functional groups. A direct Friedel-Crafts acylation of 4-chloroaniline with 3-hydroxybenzoyl chloride is generally not feasible due to the interference of the amino and hydroxyl groups with the Lewis acid catalyst. Therefore, a protecting group strategy is essential for a successful synthesis. This protocol details a reliable three-stage synthetic pathway: (1) Protection of the starting materials, (2) Friedel-Crafts acylation, and (3) Deprotection to obtain the final product.

Synthetic Strategy Overview

The primary synthetic route outlined in this document is a multi-step process designed to circumvent the challenges associated with the reactive functional groups of the precursors. The overall workflow involves the protection of 3-hydroxybenzoic acid as a benzyl ether, conversion to the corresponding acyl chloride, followed by Friedel-Crafts acylation with N-acetyl-4-chloroaniline (acetanilide derived from 4-chloroaniline), and a final two-step deprotection.

Alternative Synthetic Pathway

An alternative approach for the synthesis of aminobenzophenones involves the reduction of a 3-aryl-2,1-benzisoxazole intermediate. For the synthesis of the target molecule, this would involve the initial formation of 5-chloro-3-(3-hydroxyphenyl)-2,1-benzisoxazole, followed by reductive cleavage to yield this compound. This method can be efficient but relies on the accessibility of the substituted benzisoxazole precursor.

Experimental Protocols

Protocol 1: Synthesis via Friedel-Crafts Acylation

This protocol is divided into four main stages:

-

Stage 1: Preparation of 3-(Benzyloxy)benzoyl Chloride

-

Stage 2: Friedel-Crafts Acylation

-

Stage 3: Deprotection of the Amine Group

-

Stage 4: Deprotection of the Hydroxyl Group

Stage 1: Preparation of 3-(Benzyloxy)benzoyl Chloride

-

Part A: Benzylation of 3-Hydroxybenzoic Acid

-

In a 250 mL round-bottom flask, dissolve 3-hydroxybenzoic acid (1.0 eq.) in anhydrous dimethylformamide (DMF).

-

Add potassium carbonate (2.5 eq.) to the solution.

-

To the stirring suspension, add benzyl bromide (1.1 eq.) dropwise at room temperature.

-

Heat the reaction mixture to 70-80°C and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and pour it into ice-water.

-

Extract the aqueous mixture with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 3-(benzyloxy)benzoic acid.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure 3-(benzyloxy)benzoic acid.

-

-

Part B: Conversion to 3-(Benzyloxy)benzoyl Chloride

-

In a fume hood, place the dried 3-(benzyloxy)benzoic acid (1.0 eq.) in a round-bottom flask equipped with a reflux condenser and a gas outlet to a trap.

-

Add thionyl chloride (2.0-3.0 eq.) to the flask.

-

Gently reflux the mixture for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

-

After the reaction is complete, distill off the excess thionyl chloride under reduced pressure.

-

The resulting crude 3-(benzyloxy)benzoyl chloride is typically used in the next step without further purification.

-

Stage 2: Friedel-Crafts Acylation

-

Part A: Acetylation of 4-Chloroaniline

-

Dissolve 4-chloroaniline (1.0 eq.) in glacial acetic acid in a suitable flask.

-

Add acetic anhydride (1.1 eq.) dropwise while stirring.

-

Stir the mixture at room temperature for 1-2 hours.

-

Pour the reaction mixture into cold water to precipitate the product.

-

Filter the white precipitate, wash with water, and dry to obtain N-(4-chlorophenyl)acetamide.

-

-

Part B: Acylation of N-(4-chlorophenyl)acetamide

-

In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride (AlCl₃) (2.5 eq.) in a dry, non-polar solvent such as dichloromethane (DCM) or 1,2-dichloroethane.

-

Cool the suspension in an ice bath.

-

Slowly add the crude 3-(benzyloxy)benzoyl chloride (1.1 eq.) from Stage 1 to the suspension with vigorous stirring.

-

To this mixture, add N-(4-chlorophenyl)acetamide (1.0 eq.) from Part A portion-wise, maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC.

-

Cool the reaction mixture and carefully pour it onto crushed ice with concentrated hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with the same solvent.

-

Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic phase over anhydrous magnesium sulfate and evaporate the solvent to yield crude (2-Acetamido-5-chlorophenyl)(3-(benzyloxy)phenyl)methanone.

-

Stage 3: Deprotection of the Amine Group (Hydrolysis of Amide)

-

Dissolve the crude product from Stage 2 in a mixture of ethanol and concentrated hydrochloric acid.

-

Heat the mixture to reflux for 4-8 hours until the deacetylation is complete (monitored by TLC).

-

Cool the reaction mixture and neutralize it with a base (e.g., sodium hydroxide solution) to precipitate the product.

-

Filter the precipitate, wash thoroughly with water, and dry to obtain crude (2-Amino-5-chlorophenyl)(3-(benzyloxy)phenyl)methanone.

-

Purify the product by column chromatography or recrystallization.

Stage 4: Deprotection of the Hydroxyl Group (Hydrogenolysis)

-

Dissolve the purified product from Stage 3 in a suitable solvent such as methanol, ethanol, or ethyl acetate.

-

Add a catalytic amount of 10% Palladium on carbon (Pd/C) to the solution.

-

Stir the mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature.[1][2]

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Wash the Celite pad with the solvent.

-

Evaporate the solvent from the filtrate under reduced pressure to yield the final product, this compound.

-

Further purification can be achieved by recrystallization.

Data Presentation

| Step | Reactants | Reagents/Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1A | 3-Hydroxybenzoic Acid, Benzyl Bromide | K₂CO₃ | DMF | 70-80 | 12-16 | 85-95 |

| 1B | 3-(Benzyloxy)benzoic Acid | Thionyl Chloride | Neat | Reflux | 2-3 | >95 (crude) |

| 2A | 4-Chloroaniline, Acetic Anhydride | - | Acetic Acid | RT | 1-2 | >95 |

| 2B | N-(4-chlorophenyl)acetamide, 3-(Benzyloxy)benzoyl Chloride | AlCl₃ | DCM | Reflux | 4-6 | 60-75 |

| 3 | (2-Acetamido-5-chlorophenyl)(3-(benzyloxy)phenyl)methanone | HCl | Ethanol | Reflux | 4-8 | 80-90 |

| 4 | (2-Amino-5-chlorophenyl)(3-(benzyloxy)phenyl)methanone | 10% Pd/C, H₂ | Methanol | RT | 2-6 | 90-98 |

Note: Yields are representative and may vary depending on experimental conditions and scale.

Visualizations

Synthetic Workflow

Caption: Overall workflow for the synthesis of this compound.

Mechanism of Friedel-Crafts Acylation

Caption: Mechanism of the Lewis acid-catalyzed Friedel-Crafts acylation.

References

Application Notes: Synthesis of 2-Amino-5-chloro-3'-hydroxybenzophenone via Friedel-Crafts Acylation

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the synthesis of 2-amino-5-chloro-3'-hydroxybenzophenone, a valuable intermediate in pharmaceutical and fine chemical synthesis. The core synthetic method detailed is the Friedel-Crafts acylation, a robust reaction for forming carbon-carbon bonds between aromatic rings and acyl groups.[1] Due to the inherent reactivity of the amino and hydroxyl functional groups with standard Lewis acid catalysts, this document outlines two primary protocols: a recommended multi-step strategy involving protective groups to ensure high yield and purity, and an alternative direct, high-temperature synthesis. Detailed experimental procedures, data interpretation, and troubleshooting are provided to facilitate successful synthesis for research and development applications.

Reaction Principle and Strategy

The Friedel-Crafts acylation is an electrophilic aromatic substitution reaction that involves the acylation of an aromatic ring with an acyl chloride or anhydride.[2] The reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃), which activates the acylating agent to form a highly electrophilic acylium ion.

However, the direct acylation of 4-chloroaniline with 3-hydroxybenzoyl chloride presents significant challenges:

-

Amine Reactivity : The amino group (-NH₂) on 4-chloroaniline is a Lewis base and will react with the Lewis acid catalyst (e.g., AlCl₃). This deactivates the catalyst and places a positive charge on the amine, which strongly deactivates the aromatic ring, preventing the Friedel-Crafts reaction from occurring.[3]

-

Hydroxyl Reactivity : The hydroxyl group (-OH) on 3-hydroxybenzoyl chloride can also complex with the Lewis acid, requiring more than stoichiometric amounts of the catalyst and potentially leading to side reactions.

To overcome these limitations, a protection-acylation-deprotection strategy is the most reliable approach. The amino group of 4-chloroaniline is protected as an amide, and the hydroxyl group of the 3-hydroxybenzoyl moiety is protected as an ether. This strategy prevents unwanted side reactions and ensures the regioselective acylation at the ortho position to the protected amino group.

Proposed Synthetic Pathway

The recommended synthetic route involves three key stages: protection of the starting materials, Friedel-Crafts acylation of the protected intermediates, and subsequent deprotection to yield the final product.

Caption: Proposed multi-step synthetic pathway.

Experimental Protocols

Protocol 1: Protected Friedel-Crafts Acylation (Recommended)

This protocol maximizes yield and purity by protecting the reactive functional groups.

Part A: Synthesis of 4-Chloroacetanilide (Amine Protection)

-

Materials: 4-chloroaniline, acetic anhydride, sodium acetate, ethanol, water.

-

Procedure:

-

Dissolve 4-chloroaniline (1 eq.) in glacial acetic acid in a round-bottom flask.

-

Add acetic anhydride (1.1 eq.) dropwise while stirring.

-

Heat the mixture at 50°C for 1 hour.

-

Pour the reaction mixture into ice-cold water to precipitate the product.

-

Filter the white solid, wash thoroughly with water, and dry under vacuum.

-

Recrystallize from ethanol/water if necessary.

-

Part B: Synthesis of 3-Methoxybenzoyl Chloride (Hydroxyl Protection & Acyl Chloride Formation)

-

Materials: 3-hydroxybenzoic acid, dimethyl sulfate (DMS), sodium hydroxide, thionyl chloride (SOCl₂), DMF (catalytic).

-

Procedure:

-

Protection: Dissolve 3-hydroxybenzoic acid (1 eq.) in aqueous sodium hydroxide. Add dimethyl sulfate (1.2 eq.) dropwise at room temperature and stir for 4-6 hours. Acidify with HCl to precipitate 3-methoxybenzoic acid. Filter, wash with water, and dry.

-

Acyl Chloride Formation: Reflux the 3-methoxybenzoic acid (1 eq.) with thionyl chloride (1.5 eq.) and a catalytic amount of DMF for 2 hours.

-

Remove excess thionyl chloride by distillation under reduced pressure to obtain crude 3-methoxybenzoyl chloride (a colorless to yellow liquid). Use directly in the next step.

-

Part C: Friedel-Crafts Acylation

-

Materials: 4-chloroacetanilide, 3-methoxybenzoyl chloride, anhydrous aluminum chloride (AlCl₃), 1,2-dichloroethane (DCE).

-

Procedure:

-

Suspend 4-chloroacetanilide (1 eq.) and anhydrous AlCl₃ (2.5 eq.) in dry 1,2-dichloroethane under a nitrogen atmosphere.

-

Add 3-methoxybenzoyl chloride (1.1 eq.) dropwise to the suspension at 0-5°C.

-

Allow the reaction to warm to room temperature and then heat to 60-70°C for 4-6 hours, monitoring by TLC.

-

Cool the reaction mixture and pour it carefully onto crushed ice with concentrated HCl.

-

Separate the organic layer, and extract the aqueous layer with DCE.

-

Combine the organic layers, wash with water, saturated NaHCO₃ solution, and brine.

-

Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain 2-acetamido-5-chloro-3'-methoxybenzophenone.

-

Part D: Double Deprotection

-